molecular formula C15H21BN2O6 B7958847 Ethyl 4-amino-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Ethyl 4-amino-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B7958847
M. Wt: 336.15 g/mol
InChI Key: DJNHGLLERVTVGQ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that features a complex structure with multiple functional groups. This compound is notable for its applications in organic synthesis and medicinal chemistry due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multiple steps. One common method includes the nitration of ethyl 4-amino-5-bromobenzoate followed by a Suzuki-Miyaura coupling reaction with bis(pinacolato)diboron. The reaction conditions often require a palladium catalyst and a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, stringent control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The boronate ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can produce a wide range of biaryl compounds.

Scientific Research Applications

Ethyl 4-amino-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of new pharmaceuticals, especially in the design of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to participate in various chemical reactions due to its functional groups. The boronate ester group, in particular, is reactive in cross-coupling reactions, allowing the compound to form new carbon-carbon bonds. The nitro and amino groups can undergo redox reactions, further expanding the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 4-Nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

Ethyl 4-amino-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both nitro and amino groups on the aromatic ring, which provides a balance of electron-withdrawing and electron-donating effects. This dual functionality enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

ethyl 4-amino-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O6/c1-6-22-13(19)9-7-10(12(17)11(8-9)18(20)21)16-23-14(2,3)15(4,5)24-16/h7-8H,6,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNHGLLERVTVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2N)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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